4-Amino-1-isopropylcyclohexanol hydrochloride
Overview
Description
4-Amino-1-isopropylcyclohexanol hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Trans-4-(N-acetylamido)cyclohexanol is an essential precursor for the synthesis of pharmaceutical intermediates, including the hydrochloride salt of trans-4-aminocyclohexanol. The process involves a two-step synthesis starting from p-aminophenol, highlighting the compound's role in developing pharmaceuticals (Li Jia-jun, 2012).
Biological Evaluation of Major Metabolites
The compound has been used in the synthesis and biological evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), demonstrating significant anticancer activity. This highlights its importance in cancer research and the development of new treatments (T. Johnston et al., 1975).
Environmental Science Applications
In environmental science, 4-Isopropyl-2-cyclohexen-1-one, related to 4-Amino-1-isopropylcyclohexanol hydrochloride, was identified as a product of the gas-phase reactions of β-phellandrene with OH radicals and ozone. This demonstrates the compound's relevance in understanding atmospheric chemistry and environmental degradation processes (H. Hakola et al., 1993).
Development of New Materials
The title compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, was obtained via Steglich esterification, showcasing its utility in the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (M. Nesterkina et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
4-amino-1-propan-2-ylcyclohexan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9(11)5-3-8(10)4-6-9;/h7-8,11H,3-6,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMKAIYVLXULQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(CC1)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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